(2E)-2-(1H-benzimidazol-2-yl)-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-4-HYDROXYPHENYL)PROP-2-ENENITRILE is a complex organic compound that features a benzodiazole ring and a dibromo-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-4-HYDROXYPHENYL)PROP-2-ENENITRILE typically involves multiple steps, including the formation of the benzodiazole ring and the introduction of the dibromo-hydroxyphenyl group. Common synthetic routes may include:
Cyclization reactions: to form the benzodiazole ring.
Bromination: to introduce bromine atoms into the phenyl ring.
Condensation reactions: to link the benzodiazole and phenyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-4-HYDROXYPHENYL)PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: Halogen atoms (bromine) in the compound can be substituted with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as nucleophiles for halogen substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-4-HYDROXYPHENYL)PROP-2-ENENITRILE may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with benzodiazole rings are often studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, such compounds may be investigated for their potential therapeutic effects, including their ability to interact with specific biological targets.
Industry
In industry, these compounds may be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-4-HYDROXYPHENYL)PROP-2-ENENITRILE would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific enzymes or receptors in the body, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole derivatives: Compounds with similar benzodiazole structures.
Dibromo-hydroxyphenyl derivatives: Compounds with similar dibromo-hydroxyphenyl groups.
Uniqueness
The uniqueness of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-4-HYDROXYPHENYL)PROP-2-ENENITRILE lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C16H9Br2N3O |
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Molecular Weight |
419.07 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H9Br2N3O/c17-11-6-9(7-12(18)15(11)22)5-10(8-19)16-20-13-3-1-2-4-14(13)21-16/h1-7,22H,(H,20,21)/b10-5+ |
InChI Key |
CYFOQAYXQVBMFV-BJMVGYQFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C#N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=C(C(=C3)Br)O)Br)C#N |
Origin of Product |
United States |
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